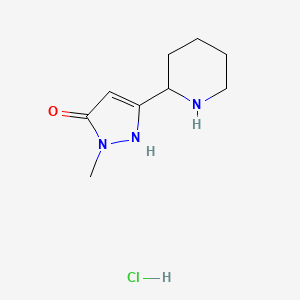
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrazole ring substituted with a methyl group and a piperidine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Piperidine: The piperidine ring is introduced via nucleophilic substitution, where the pyrazole intermediate reacts with a piperidine derivative.
Methylation: The final step involves the methylation of the pyrazole ring, often using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the pyrazole ring.
Substitution Products: New derivatives with substituted functional groups.
Scientific Research Applications
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially inhibiting key enzymes involved in these processes.
Comparison with Similar Compounds
1-Methyl-3-(piperidin-2-yl)-1H-indole: Shares the piperidine and methyl groups but has an indole ring instead of a pyrazole ring.
1-Methyl-3-(piperidin-2-yl)-1H-pyrazole: Lacks the hydroxyl group present in 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol hydrochloride.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H16ClN3O |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-methyl-5-piperidin-2-yl-1H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7;/h6-7,10-11H,2-5H2,1H3;1H |
InChI Key |
YABHQQSDLSHJDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



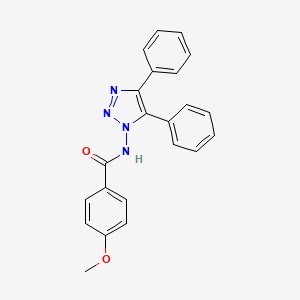
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
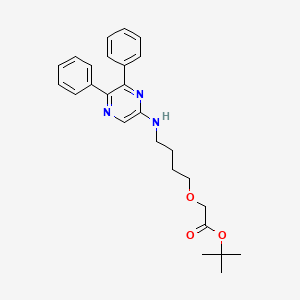
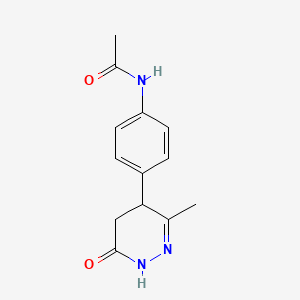
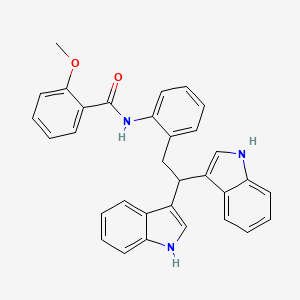
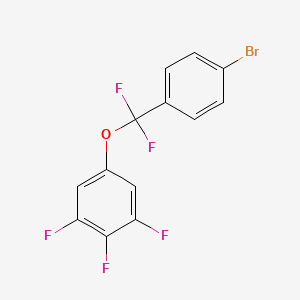
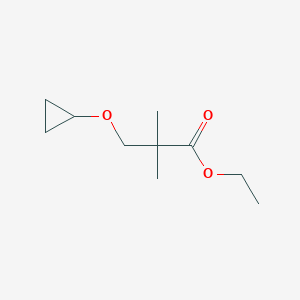
![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)
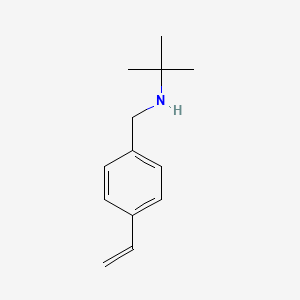
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
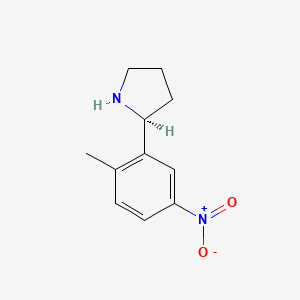
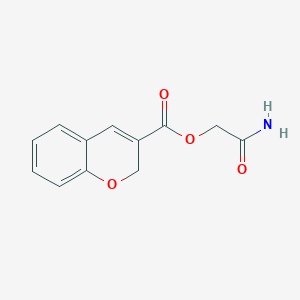
![9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine](/img/structure/B12933278.png)
